

Technical Guide: (R)-7-fluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-7-fluorochroman-4-amine hydrochloride

Cat. No.: B581469

[Get Quote](#)

CAS Number: 1266230-22-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-7-fluorochroman-4-amine hydrochloride**, a chiral heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this guide leverages information on its synthesis, characterization, and the biological activities of closely related analogs to provide a valuable resource for research and development.

Physicochemical Properties

Quantitative data for **(R)-7-fluorochroman-4-amine hydrochloride** and its free base, along with data for structurally similar compounds, are summarized below for comparative analysis.

Property	(R)-7-fluorochroman-4-amine hydrochloride	(S)-7-fluorochroman-4-amine (Free Base)	7-Fluoro-N-methylchroman-4-amine hydrochloride
CAS Number	1266230-22-1	1018978-91-0	2138271-67-5
Molecular Formula	C ₉ H ₁₁ ClFNO	C ₉ H ₁₀ FNO	C ₁₀ H ₁₃ ClFNO
Molecular Weight	203.64 g/mol	167.18 g/mol [1]	217.67 g/mol [2]
Purity	Typically ≥95%	Not specified	≥98% [2]
Appearance	White to off-white solid (presumed)	Not specified	Not specified
Solubility	Soluble in water, methanol, DMSO (presumed)	Not specified	Not specified

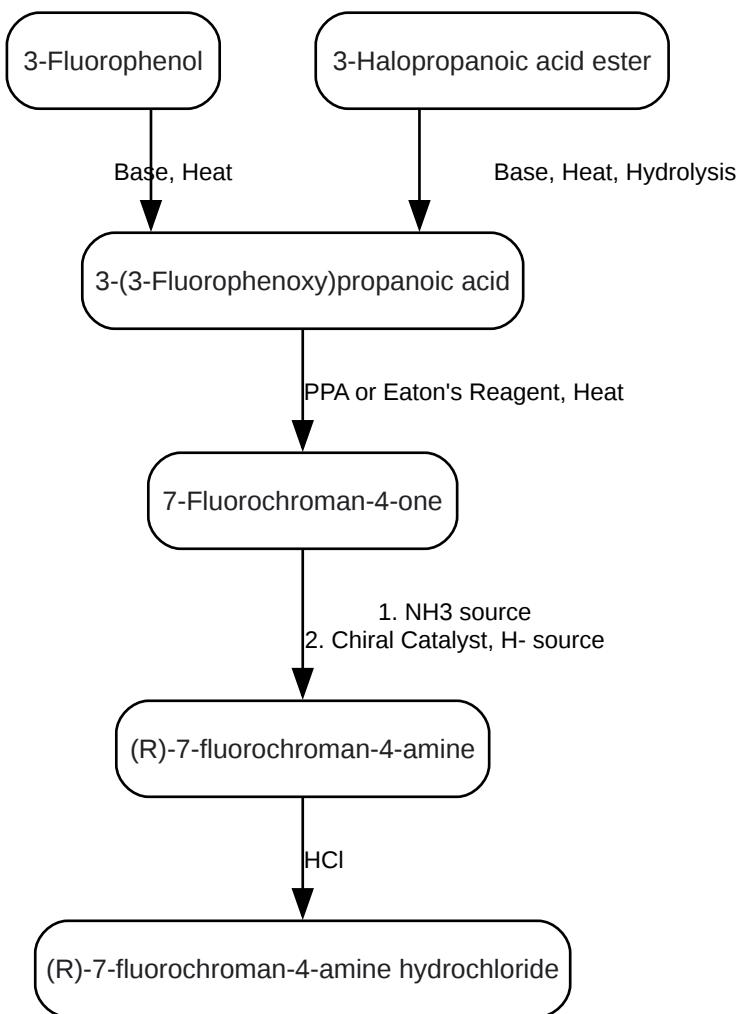
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **(R)-7-fluorochroman-4-amine hydrochloride** is not readily available in peer-reviewed literature. However, based on general synthetic routes for chroman-4-amines and related compounds found in patents and scientific articles, a plausible synthetic pathway can be outlined. The key steps involve the synthesis of the precursor ketone, 7-fluorochroman-4-one, followed by asymmetric amination.

Synthesis of 7-Fluorochroman-4-one

The synthesis of the ketone intermediate can be achieved through various established methods for chromanone synthesis.

- Protocol: A common method involves the cyclization of a corresponding fluorophenoxypropionic acid.
 - Preparation of 3-(3-fluorophenoxy)propanoic acid: 3-Fluorophenol is reacted with a suitable three-carbon synthon, such as acrylic acid or a 3-halopropanoic acid ester followed by hydrolysis, under basic conditions.


- Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting 3-(3-fluorophenoxy)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to induce intramolecular cyclization to form 7-fluorochroman-4-one.
- Purification: The crude product is purified by crystallization or column chromatography.

Asymmetric Synthesis of (R)-7-fluorochroman-4-amine hydrochloride

The chiral amine can be obtained from the ketone via asymmetric reductive amination.

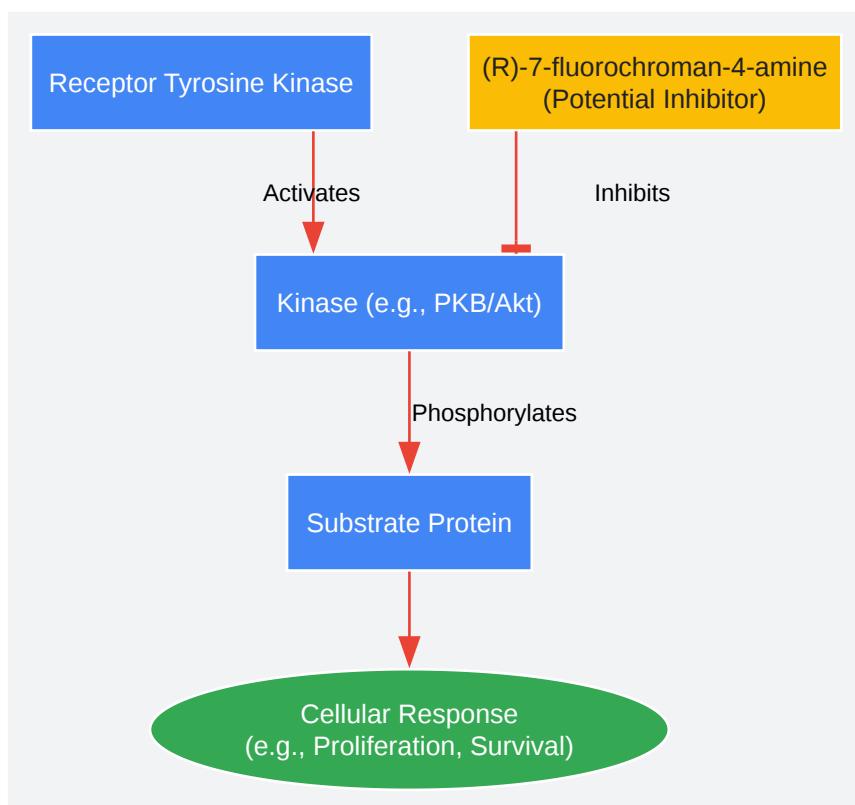
- Protocol: Asymmetric Reductive Amination
 - Imine Formation: 7-Fluorochroman-4-one is reacted with a source of ammonia (e.g., ammonium acetate) or a protected amine in a suitable solvent to form the corresponding imine *in situ*.
 - Asymmetric Reduction: The imine is then reduced using a chiral catalyst and a hydride source. A common method is asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst.
 - Deprotection (if necessary): If a protected amine was used, the protecting group is removed under appropriate conditions.
 - Salt Formation: The resulting (R)-7-fluorochroman-4-amine free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.
 - Purification: The hydrochloride salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Diagram: Plausible Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Plausible synthetic route to the target compound.

Potential Biological Activity and Signaling Pathways


While no specific biological data for **(R)-7-fluorochroman-4-amine hydrochloride** has been published, the chroman-4-amine scaffold is a known pharmacophore present in a variety of biologically active molecules. Research on related compounds suggests several potential areas of application.

Derivatives of chroman-4-one and chroman-4-amine have been investigated for a range of biological activities, including:

- Anti-inflammatory and Analgesic Agents: Certain substituted 7-amino-chromen-2-one derivatives have shown potent anti-inflammatory and analgesic activity.[3]
- Protein Kinase B (PKB/Akt) Inhibition: Some bicyclic heterocycles, which can include chromane-like structures, are explored as inhibitors of the PKB/Akt signaling pathway, which is crucial in cancer progression.
- Acid Pump Inhibition: Chromane-substituted benzimidazoles have been investigated as acid pump inhibitors for treating acid-related diseases.[4]

The introduction of a fluorine atom at the 7-position and the specific (R)-stereochemistry at the 4-position will significantly influence the compound's binding affinity, selectivity, and metabolic stability, making it a candidate for screening in various drug discovery programs targeting enzymes and receptors where this scaffold can be accommodated.

Diagram: Potential Role in a Generic Kinase Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway.

Characterization Data

Spectroscopic data is essential for the structural confirmation of **(R)-7-fluorochroman-4-amine hydrochloride**. While publicly accessible spectra are limited, suppliers like ChemicalBook indicate the availability of ^1H NMR, ^{13}C NMR, and mass spectrometry data upon request.^[5] Researchers should obtain a Certificate of Analysis (CoA) from the supplier, which will include this data and confirm the compound's identity and purity.

Handling and Storage

(R)-7-fluorochroman-4-amine hydrochloride should be handled by trained professionals in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place, and potentially under an inert atmosphere to prevent degradation.

This technical guide serves as a foundational resource for researchers working with **(R)-7-fluorochroman-4-amine hydrochloride**. As more research is conducted and published, the understanding of this compound's properties and applications will undoubtedly expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2007072146A1 - Chromane substituted benzimidazoles and their use as acid pump inhibitors - Google Patents [patents.google.com]
- 5. (R)-7-fluorochroman-4-amine hydrochloride(1266230-22-1) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: (R)-7-fluorochroman-4-amine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581469#r-7-fluorochroman-4-amine-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com